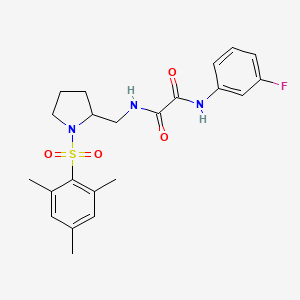methane CAS No. 451485-69-1](/img/structure/B2505813.png)
[2-(3,4-Difluorophenoxy)phenyl](hydroxyimino)methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Difluorophenoxy)phenylmethane: is an organic compound characterized by the presence of a difluorophenoxy group attached to a phenyl ring, which is further connected to a hydroxyimino group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Difluorophenoxy)phenylmethane typically involves the reaction of 3,4-difluorophenol with a suitable phenyl derivative under controlled conditions. The reaction may proceed through a nucleophilic substitution mechanism, where the hydroxyimino group is introduced via an oxime formation reaction. Common reagents used in this synthesis include hydroxylamine hydrochloride and a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of 2-(3,4-Difluorophenoxy)phenylmethane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound.
化学反应分析
Types of Reactions:
Oxidation: 2-(3,4-Difluorophenoxy)phenylmethane can undergo oxidation reactions, potentially forming corresponding oxides or other oxidized derivatives.
Reduction: The compound may be reduced to form amines or other reduced products.
Substitution: It can participate in substitution reactions where the hydroxyimino group or the difluorophenoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide may be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学研究应用
Chemistry: In chemistry, 2-(3,4-Difluorophenoxy)phenylmethane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used to study the effects of difluorophenoxy and hydroxyimino groups on biological systems. It can serve as a model compound for investigating enzyme interactions and metabolic pathways.
Medicine: In medicine, 2-(3,4-Difluorophenoxy)phenylmethane may have potential applications as a pharmaceutical intermediate or as a lead compound for drug development. Its unique chemical properties could be exploited to design new therapeutic agents.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals, polymers, or other materials that require specific functional groups.
作用机制
The mechanism of action of 2-(3,4-Difluorophenoxy)phenylmethane involves its interaction with molecular targets such as enzymes or receptors. The difluorophenoxy group may enhance binding affinity, while the hydroxyimino group can participate in hydrogen bonding or other interactions. These interactions can modulate biological pathways and lead to specific effects.
相似化合物的比较
2,5-Difluorophenyl isocyanate: This compound shares the difluorophenyl group but has an isocyanate functional group instead of a hydroxyimino group.
2-Hydroxy-2-methylpropiophenone: This compound has a hydroxy group and a phenyl ring but lacks the difluorophenoxy group.
Uniqueness: 2-(3,4-Difluorophenoxy)phenylmethane is unique due to the combination of the difluorophenoxy and hydroxyimino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these functional groups are advantageous.
属性
CAS 编号 |
451485-69-1 |
|---|---|
分子式 |
C13H9F2NO2 |
分子量 |
249.21 g/mol |
IUPAC 名称 |
N-[[2-(3,4-difluorophenoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H9F2NO2/c14-11-6-5-10(7-12(11)15)18-13-4-2-1-3-9(13)8-16-17/h1-8,17H |
InChI 键 |
JGLVDIVHVFZUDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NO)OC2=CC(=C(C=C2)F)F |
规范 SMILES |
C1=CC=C(C(=C1)C=NO)OC2=CC(=C(C=C2)F)F |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


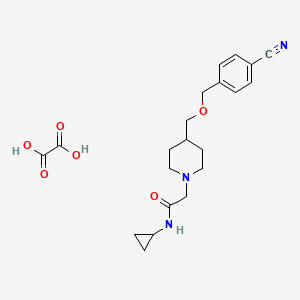
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2505732.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B2505733.png)
![2-[(2-Methoxy-5-propan-2-ylphenoxy)methyl]oxirane](/img/structure/B2505734.png)
![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2505735.png)
![N-(3-bromophenyl)-1-(2,5-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2505736.png)
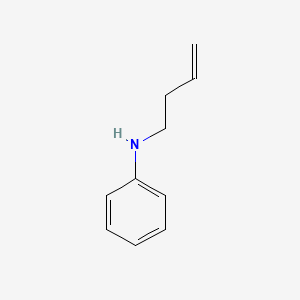
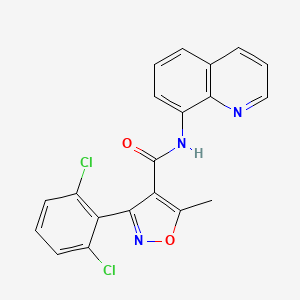

![2-CHLORO-4-FLUORO-N-[2-(FURAN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2505743.png)
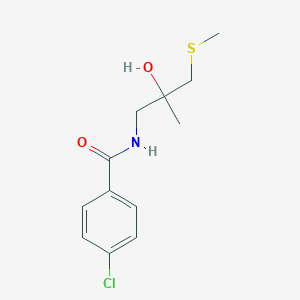
![N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![N-(3-methoxyphenyl)-2-[(4-{[(4-methoxyphenyl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B2505749.png)
